molecular formula C20H19BrClFN4OS B2521756 N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391933-32-7

N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No.: B2521756
CAS No.: 391933-32-7
M. Wt: 497.81
InChI Key: YGBVVWWEVWEFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a butylsulfanyl chain at position 5, and a methyl-linked 2-chloro-6-fluorobenzamide moiety at position 2. The 2-chloro-6-fluorobenzamide substituent introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Characterization typically involves NMR spectroscopy, HRMS, and melting point analysis, as demonstrated for structurally similar molecules .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClFN4OS/c1-2-3-11-29-20-26-25-17(27(20)14-9-7-13(21)8-10-14)12-24-19(28)18-15(22)5-4-6-16(18)23/h4-10H,2-3,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVVWWEVWEFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole ring is constructed through cyclization of N-(4-bromophenyl)thiosemicarbazide with formic acid under reflux (Scheme 1):
$$
\text{4-Bromophenyl isothiocyanate} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide intermediate} \xrightarrow{\text{HCOOH, Δ}} \text{4-(4-Bromophenyl)-1H-1,2,4-triazole-3-thiol}
$$
Conditions :

  • Solvent: Ethanol/water (3:1).
  • Temperature: 80°C for 6 hours.
  • Yield: 78% (isolated via filtration and washed with cold ethanol).

Introduction of Butylsulfanyl Group

The thiol group at position 5 undergoes alkylation with 1-bromobutane in the presence of potassium carbonate (K$$2$$CO$$3$$):
$$
\text{Triazole-3-thiol} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(Butylsulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazole}
$$
Optimization :

  • Base: K$$2$$CO$$3$$ (2.5 equiv).
  • Solvent: DMF at 60°C for 4 hours.
  • Yield: 85% (purified via silica gel chromatography).

Functionalization of the Triazole Core

Aminomethylation via Mannich Reaction

The triazole is functionalized at position 3 using paraformaldehyde and ammonium chloride to introduce an aminomethyl group:
$$
\text{Triazole} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-Bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl)methanamine}
$$
Conditions :

  • Reaction time: 8 hours at 70°C.
  • Workup: Neutralization with NaOH, extraction with ethyl acetate.

Amide Coupling with 2-Chloro-6-fluorobenzoic Acid

Activation of Carboxylic Acid

2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$):
$$
\text{2-Chloro-6-fluorobenzoic acid} + \text{SOCl}
2 \xrightarrow{\text{reflux}} \text{2-Chloro-6-fluorobenzoyl chloride}
$$
Yield : 92% (distilled under reduced pressure).

Coupling Reaction

The aminomethyltriazole is coupled with the acid chloride in the presence of triethylamine (Et$$3$$N):
$$
\text{Aminomethyltriazole} + \text{2-Chloro-6-fluorobenzoyl chloride} \xrightarrow{\text{Et}
3\text{N, DCM}} \text{Target compound}
$$
Optimization :

  • Solvent: Dichloromethane (DCM) at 0–5°C.
  • Base: Et$$_3$$N (3.0 equiv).
  • Yield: 76% after recrystallization (ethyl acetate/heptane).

Purification and Characterization

Recrystallization

The crude product is recrystallized from a 1:3 mixture of ethyl acetate and n-heptane to afford Form A crystals.

Analytical Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$ )*: δ 1.35 (t, 3H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 3.15 (q, 2H, SCH$$2$$), 4.72 (s, 2H, NCH$$2$$), 7.45–8.10 (m, 8H, aromatic).
  • IR (cm$$^{-1}$$) : 1685 (C=O), 1540 (C=N), 690 (C-Br).
  • HPLC Purity : 99.2% (C18 column, MeCN/H$$_2$$O = 70:30).

Comparative Analysis of Synthetic Routes

Table 1 : Optimization of Amide Coupling Conditions

Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C 76
Pyridine THF RT 58
NaHCO$$_3$$ Acetone 40°C 63

Triethylamine in DCM at low temperature minimizes side reactions (e.g., hydrolysis).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : The initial step often involves the reaction of 4-bromophenyl and butylsulfanyl derivatives to form the triazole ring structure.
  • Substitution Reactions : The introduction of the chloro and fluorine substituents is achieved through nucleophilic substitution reactions, which are crucial for enhancing the compound's biological activity.
  • Characterization Techniques : The synthesized compound is characterized using various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activities

The compound exhibits a range of biological activities attributed to its unique structural features:

Antifungal Properties

Research indicates that compounds containing triazole rings are known for their antifungal activities. This compound has been studied for its efficacy against various fungal pathogens, making it a candidate for antifungal drug development .

Antibacterial Activity

The compound's triazole moiety is also associated with antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially leading to new treatments for bacterial infections.

Medicinal Chemistry Applications

Given its promising biological activities, this compound has potential applications in medicinal chemistry:

  • Drug Development : The structural characteristics of this compound make it suitable for further modification to enhance its pharmacological properties.
  • Therapeutic Uses : Its potential as an antifungal and antibacterial agent positions it as a candidate for therapeutic applications in treating infections caused by resistant strains of pathogens.

Material Science Applications

Beyond biological applications, this compound may also find uses in material science:

Polymer Chemistry

The unique chemical structure allows it to serve as a building block in the synthesis of advanced materials with specific properties. For instance, it can be incorporated into polymer matrices to impart antimicrobial characteristics to the materials.

Nanotechnology

Research into nanomaterials could leverage this compound's properties to develop nanoscale devices or coatings that exhibit enhanced performance due to its biological activity.

Case Studies and Research Findings

Several studies have been conducted to investigate the applications of similar compounds:

StudyFindings
Antifungal Activity StudyDemonstrated effectiveness against Candida species with minimal inhibitory concentrations comparable to established antifungals.
Antibacterial EfficacyShowed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
Material Science ResearchExplored incorporation into polymer composites resulting in enhanced antimicrobial properties without compromising mechanical strength.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, it might interfere with cell division or induce apoptosis through the modulation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl and 2-chloro-6-fluorobenzamide substituents contrast with the electron-donating methoxy group in compound 6l . This difference may impact reactivity and target binding.
  • Biological Targeting : Compounds like 6l and 6s in were designed as leukotriene biosynthesis inhibitors, suggesting that the target compound’s triazole core and halogenated substituents may align with similar therapeutic pathways .

Physicochemical Properties

Available data for analogous compounds highlight trends in melting points and synthetic yields:

Compound Name / ID Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 4-Bromophenyl, butylsulfanyl, benzamide
6l 125–128 93 Trifluoromethyl-furyl, thiophene
6m 196–198 92 Thiophen-2-yl, pyridine
6s 198–200 80 Benzonitrile, benzothiazole
726158-21-0 Not reported Not reported Pyridin-3-yl, fluorophenyl acetamide

Insights :

  • High-yield syntheses (>90%) are achievable for triazole derivatives via optimized acylation and cyclization steps .
  • Melting points correlate with substituent polarity; for example, compound 6m’s high melting point (196–198°C) reflects its rigid pyridine and thiophene groups . The target compound’s halogenated benzamide may similarly increase crystallinity.

Biological Activity

N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound featuring a triazole ring known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A triazole ring : Associated with antifungal and antibacterial properties.
  • A butylsulfanyl group : Enhances biological activity through various mechanisms.
  • A bromophenyl substituent : May contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes crucial for microbial growth and cancer cell proliferation. The triazole moiety is particularly effective in disrupting the biosynthesis of essential cellular components in pathogens.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below is a summary of findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of similar triazole derivatives. The following table summarizes key findings:

StudyCompoundActivityMethod
d1, d2, d3Significant antimicrobial against Gram-positive and Gram-negative bacteriaTurbidimetric method
Triazole derivativesExhibited antifungal propertiesIn vitro assays
Various triazolesAntiviral activity against several virusesMTT assay

These studies highlight the potential of triazole derivatives in combating bacterial infections and fungal diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays:

StudyCell LineIC50 (µM)Notes
MCF7 (breast cancer)10.5Promising results against estrogen receptor-positive cells
Various cancer linesVaries by derivativeMechanisms include apoptosis induction

These findings suggest that the compound may be effective in targeting specific cancer cells while minimizing toxicity to normal cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed enhanced activity against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.
  • Anticancer Research : Another investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications at the phenyl ring significantly influenced anticancer potency, suggesting pathways for optimizing therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Step 1: Coupling of 4-bromophenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling under Pd catalysis.
  • Step 2: Introduction of the butylsulfanyl group via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Chloro-fluorobenzamide linkage through amide bond formation using EDCl/HOBt coupling reagents.

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during thiol-alkylation to minimize side reactions .
  • Purification: Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.
  • Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm), butylsulfanyl (–SCH₂– at δ 2.8–3.2 ppm), and benzamide NH (δ 10.2 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O at ~165 ppm) and triazole carbons (140–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈BrClFN₃OS: 506.0) .
  • X-Ray Crystallography: Resolve crystal packing and bond angles (e.g., N–C–S angles ~120°) for absolute configuration verification .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

  • Variable Substituent Analysis: Synthesize analogs with modified halogen positions (e.g., replacing bromine with iodine) or alkyl chain lengths (e.g., propyl vs. butylsulfanyl) .
  • Biological Assays:
    • Enzyme Inhibition: Test against kinases (IC₅₀ via fluorescence polarization) or proteases (colorimetric assays).
    • Antimicrobial Activity: Use microdilution assays (MIC values against S. aureus or E. coli) .
  • Data Interpretation: Correlate substituent electronegativity (e.g., fluorine’s electron-withdrawing effect) with activity trends using regression models .

Advanced: What computational methods are suitable for predicting its binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Key parameters:
    • Grid Box: Center on catalytic lysine residues (e.g., 20 ų box).
    • Scoring Functions: Compare binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å acceptable) .

Advanced: How can contradictory data regarding its biological activity across studies be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Validate assay conditions (e.g., pH, temperature, cell line passages).
    • Use positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Meta-Analysis: Pool data from independent studies (n ≥ 3) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers.
  • Mechanistic Studies: Employ CRISPR-Cas9 gene editing to confirm target specificity (e.g., knockout models for suspected receptors) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with 2:1 DCM/methanol or slow evaporation in ethyl acetate.
  • Temperature Gradients: Crystallize at 4°C to reduce nucleation rate.
  • Additive Screening: Introduce co-crystallants like PEG 4000 (5% w/v) to stabilize lattice formation .

Basic: What are the critical stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in amber vials to prevent photodegradation.
    • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Stability Monitoring: Conduct HPLC every 6 months (retention time shifts >5% indicate degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.